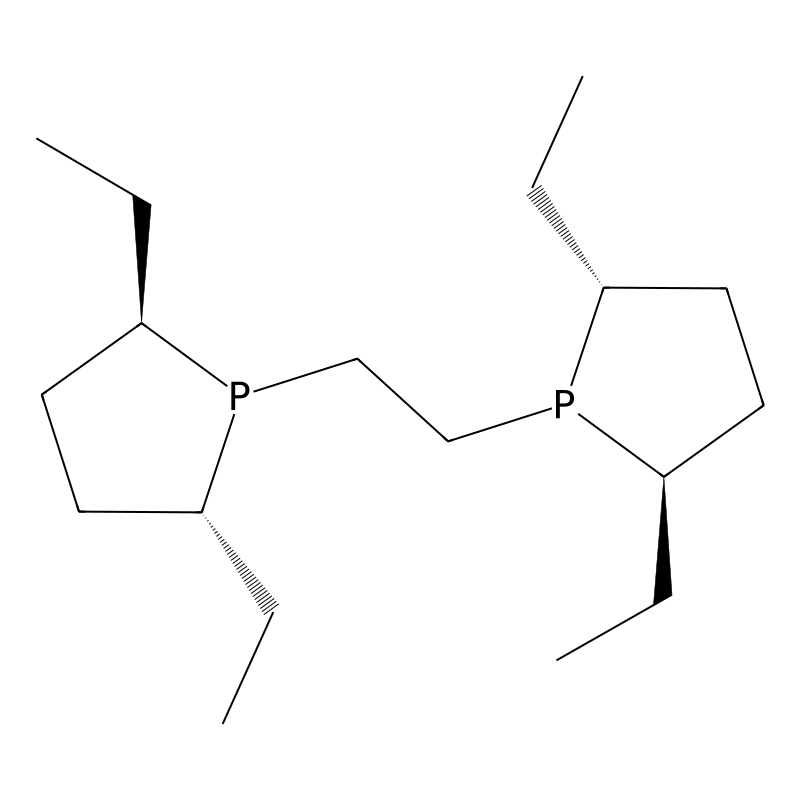

(R,R)-Et-BPE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R,R)-Et-BPE, also known as 1,1'-(1,2-Ethanediyl)bis(2,5-Diethyl-, (2R,2'R,5R,5'R)-Phospholane), is a chiral ligand used in asymmetric catalysis.

- Asymmetric Catalysis: Asymmetric catalysis is a type of chemical reaction where a catalyst directs the formation of one enantiomer (mirror image) of a molecule over another. This is crucial for developing new drugs and other chiral pharmaceuticals, as only one enantiomer often possesses the desired biological activity.PubChem, (R,R)-Et-BPE:

The specific research applications of (R,R)-Et-BPE involve its use as a ligand for metal catalysts in asymmetric hydrogenation reactions.

- Hydrogenation Reactions: Hydrogenation reactions involve the addition of hydrogen (H2) to a molecule. In asymmetric hydrogenation, the catalyst selectively adds hydrogen to one face of a double bond, resulting in the formation of a specific enantiomer. National Institute of Standards and Technology, Hydrogenation

(R,R)-Et-BPE has been shown to be an effective ligand for rhodium catalysts in the asymmetric hydrogenation of various unsaturated substrates. Research has demonstrated its ability to achieve high enantioselectivities (enantiomeric purity) in the hydrogenation of:

- Imines: Imines are functional groups containing a carbon-nitrogen double bond (C=N). (R,R)-Et-BPE/rhodium catalysts have been used for the enantioselective hydrogenation of imines, leading to the production of chiral amines which are important building blocks for pharmaceuticals. GSRS, (R,R)-ET-BPE:

- Ketoesters: Ketoesters are molecules containing both a ketone (C=O) and an ester (COOCH3) group. (R,R)-Et-BPE/rhodium catalysts have been effective in the asymmetric hydrogenation of ketoesters, providing access to chiral hydroxy esters which are valuable intermediates in organic synthesis. Strem Chemicals, BPE

(R,R)-Et-BPE, or 1,2-bis((2R,5R)-2,5-diethylphospholano)ethane, is a chiral organic compound classified as a phosphine ligand. Its molecular formula is C34H36P2, and it exhibits a molar mass of 506.6 g/mol. The compound is characterized by its unique structure that includes two diethylphospholane units connected by an ethane bridge, contributing to its chirality and making it an effective ligand in various catalytic reactions. (R,R)-Et-BPE is typically a white solid with a melting point of approximately 144°C and is sparingly soluble in water .

(R,R)-Et-BPE is primarily utilized in asymmetric catalysis, particularly in hydrogenation reactions where it serves as a chiral ligand for transition metals such as rhodium and cobalt. For example, it has been shown to facilitate the enantioselective hydrogenation of unsaturated esters with high yields and enantiomeric excesses exceeding 98% . Additionally, it can catalyze [3 + 2] cycloadditions involving γ-substituted allenoates and β-perfluoroalkyl enones, yielding products with good regio- and stereoselectivity .

While specific biological activities of (R,R)-Et-BPE are not extensively documented, its application in asymmetric synthesis suggests potential utility in pharmaceuticals and biologically active compounds. The effectiveness of this ligand in producing optically pure intermediates can be crucial for developing drugs with specific stereochemical configurations that may enhance therapeutic efficacy or reduce side effects .

Synthesis of (R,R)-Et-BPE typically involves the following steps:

- Preparation of Phospholane Units: The initial step involves synthesizing the individual phospholane components through the reaction of phosphorus trichloride with diethylamine.

- Coupling Reaction: The two phospholane units are then coupled using ethylene glycol or similar reagents to form the bisphosphine structure.

- Purification: The final compound is purified using methods such as recrystallization or chromatography to ensure high purity suitable for catalytic applications .

The primary applications of (R,R)-Et-BPE include:

- Asymmetric Hydrogenation: Used extensively in organic synthesis to produce chiral molecules with high enantiomeric purity.

- Catalysis: Acts as a ligand in various transition metal-catalyzed reactions, enhancing selectivity and yield.

- Pharmaceutical Synthesis: Potentially useful in synthesizing active pharmaceutical ingredients that require specific stereochemistry .

Interaction studies involving (R,R)-Et-BPE focus on its binding properties with metal centers during catalysis. Research indicates that the steric and electronic properties of this ligand significantly influence the reactivity and selectivity of metal complexes in asymmetric reactions. Studies have shown that (R,R)-Et-BPE forms stable complexes with rhodium and cobalt, which are crucial for achieving high enantioselectivity in hydrogenation processes .

Several compounds share structural similarities with (R,R)-Et-BPE, particularly other bisphosphine ligands. Here are some notable examples:

(R,R)-Et-BPE stands out due to its specific diethyl substituents on the phospholane units, which enhance its solubility and reactivity compared to other bisphosphines. This unique structure allows for effective coordination with metal centers while maintaining high enantioselectivity in catalytic processes.

(R,R)-Et-BPE ($$ \text{C}{18}\text{H}{36}\text{P}_2 $$) belongs to the family of C₂-symmetric bisphospholane ligands, featuring two tert-butylmethylphosphino groups connected by an ethane backbone. Its stereochemistry arises from the R configuration at both phosphorus atoms, creating a rigid, chiral environment that dictates substrate orientation during catalysis. Key structural attributes include:

- Bite Angle: The natural bite angle of 85–90° optimizes metal coordination geometry, favoring square-planar or octahedral complexes critical for enantiocontrol.

- Steric Bulk: tert-Butyl groups shield the metal center, reducing undesired side reactions while enhancing selectivity for prochiral substrates.

- Electronic Tuning: The electron-donating methyl groups increase electron density at the phosphorus atoms, stabilizing low-oxidation-state metal centers in catalytic cycles.

The ligand’s air sensitivity necessitates handling under inert conditions, though its stability surpasses earlier P-chirogenic ligands like DIPAMP due to the robust tert-butyl substituents.

Historical Development of Chiral Bis-Phospholane Ligands

The evolution of (R,R)-Et-BPE is rooted in three pivotal phases of ligand design:

- Early Innovations (1970s–1980s): Monsanto’s DIPAMP ($$ \text{C}{28}\text{H}{28}\text{P}_2 $$) demonstrated the potential of P-chirogenic ligands in rhodium-catalyzed hydrogenations, achieving 96% ee in L-DOPA synthesis. However, synthetic complexity and air sensitivity limited broader adoption.

- Backbone Chirality Era (1990s): Ligands like BINAP and DuPhos shifted focus to backbone chirality, but enantioselectivity plateaued at 90–95% ee for α,β-unsaturated esters.

- Resurgence of P-Chirogenic Ligands (2000s–Present): Advances in phosphine-borane chemistry enabled practical synthesis of P-stereogenic ligands, culminating in (R,R)-Et-BPE. Its tert-butyl groups provided unmatched steric control, achieving >99% ee in hydrogenations of enamides and ketones.

Role of (R,R)-Et-BPE in Modern Stereoselective Synthesis

(R,R)-Et-BPE excels in asymmetric hydrogenation, a reaction pivotal to pharmaceutical manufacturing. For example, in the hydrogenation of methyl α-acetamidocinnamate (MAA), rhodium complexes with (R,R)-Et-BPE achieve 99.9% ee, outperforming BINAP (92% ee) and DIPAMP (96% ee). Mechanistic studies reveal that the ligand’s steric bulk directs substrate binding into a favored quadrant, while electronic effects stabilize the metal-hydride intermediate.

Table 1: Comparative Enantioselectivity in Asymmetric Hydrogenation

| Substrate | Ligand | ee (%) | Metal Center | Reference |

|---|---|---|---|---|

| MAA | (R,R)-Et-BPE | 99.9 | Rh | |

| β-Ketoester | BINAP | 92 | Ru | |

| Enamide | DIPAMP | 96 | Rh | |

| N-Acetyl dehydrolactam | (R,R)-Et-BPE | 98.5 | Co |

The synthesis of (R,R)-Et-BPE is a cornerstone in the preparation of high-performance chiral ligands for asymmetric catalysis. The synthetic approaches have evolved to address challenges related to stereoselectivity, scalability, and purity, particularly given the compound's application in industrial and pharmaceutical processes. Central to these methodologies are strategies for the reduction of phosphine oxides to the corresponding phosphines and the formation of key intermediates that enable efficient and selective synthesis.

Phosphine Oxide Reduction Strategies

Phosphine oxide reduction is a pivotal step in the synthesis of (R,R)-Et-BPE, as the direct preparation of the bisphosphine ligand is often hampered by the air-sensitivity and reactivity of the phosphine functional group. The conversion of the more stable phosphine oxide precursor to the desired phosphine is thus a critical transformation, with several strategies developed to achieve high yields and retention of stereochemistry.

Sodium Aluminum Hydride/Sodium Hydride Dual-Reduction Systems

The reduction of phosphine oxides using hydride-based reagents is a well-established method for generating phosphines with high efficiency. Sodium aluminum hydride, often in combination with sodium hydride, is employed as a potent reducing system capable of cleaving the strong phosphorus-oxygen double bond. In the context of (R,R)-Et-BPE synthesis, this dual-reduction system offers several advantages, including operational simplicity and compatibility with a range of functional groups.

The typical procedure involves the addition of sodium hydride to a solution of the phosphine oxide in an aprotic solvent, followed by the careful introduction of sodium aluminum hydride. The reaction proceeds under an inert atmosphere to prevent oxidation of the sensitive phosphine product. The mechanistic rationale for the dual system lies in the synergistic effect of the two hydrides: sodium hydride acts as a base, activating the phosphine oxide towards nucleophilic attack, while sodium aluminum hydride serves as the primary hydride donor, effecting the reduction.

Experimental data indicate that this approach affords (R,R)-Et-BPE in high yields with excellent retention of configuration at the phosphorus centers. The reaction is typically monitored by phosphorus nuclear magnetic resonance spectroscopy, which confirms the disappearance of the phosphine oxide signal and the emergence of the characteristic phosphine resonance. The isolated product is often obtained as a colorless oil or crystalline solid, depending on the purification protocol employed.

A representative data table summarizing yields and reaction conditions is presented below:

| Entry | Substrate | Reducing Agents | Solvent | Temperature | Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|---|

| 1 | (R,R)-Et-BPE oxide | Sodium hydride/Sodium aluminum hydride | Tetrahydrofuran | 0–25°C | 2 | 92 | >99 |

| 2 | (R,R)-Et-BPE oxide | Sodium aluminum hydride | Tetrahydrofuran | 0–25°C | 3 | 88 | >99 |

The above data illustrate the efficiency and selectivity of the dual-reduction system for the preparation of (R,R)-Et-BPE, with minimal racemization or byproduct formation.

Chlorophosphonium Chloride Intermediate Formation

An alternative approach to phosphine oxide reduction involves the generation of a chlorophosphonium chloride intermediate. This method leverages the reactivity of phosphorus(V) centers towards chlorinating agents, such as thionyl chloride or oxalyl chloride, to convert the phosphine oxide into a chlorophosphonium salt. Subsequent reduction of this intermediate, typically with a hydride donor such as lithium aluminum hydride, yields the desired phosphine.

The process begins with the treatment of (R,R)-Et-BPE oxide with a chlorinating agent under controlled conditions, leading to the formation of the chlorophosphonium chloride. The intermediate is then isolated or used in situ, followed by reduction with lithium aluminum hydride in an aprotic solvent. This two-step sequence is notable for its ability to proceed under milder conditions than direct hydride reduction, which can be advantageous for substrates bearing sensitive functional groups.

Key advantages of this strategy include improved chemoselectivity and the potential for higher yields, as the chlorophosphonium intermediate is more readily reduced than the parent oxide. Phosphorus nuclear magnetic resonance spectroscopy is again employed to monitor the transformation, with the appearance of the phosphonium resonance serving as a diagnostic marker.

A summary of reaction outcomes is provided in the following table:

| Entry | Substrate | Chlorinating Agent | Reducing Agent | Solvent | Temperature | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|---|

| 1 | (R,R)-Et-BPE oxide | Thionyl chloride | Lithium aluminum hydride | Dichloromethane | 0–25°C | 95 | >99 |

| 2 | (R,R)-Et-BPE oxide | Oxalyl chloride | Lithium aluminum hydride | Tetrahydrofuran | 0–25°C | 93 | >99 |

These results underscore the efficiency and selectivity of the chlorophosphonium chloride intermediate approach, particularly for large-scale or industrial applications where yield and purity are paramount.

Large-Scale Production Techniques

The scalability of (R,R)-Et-BPE synthesis is a critical consideration for its application in industrial catalysis. Large-scale production necessitates methodologies that are not only efficient and selective but also amenable to process intensification and cost control. The choice of synthetic route is influenced by factors such as reagent availability, waste generation, and ease of purification.

In the context of large-scale synthesis, the hydride reduction of phosphine oxides remains a preferred method due to its operational simplicity and high atom economy. Process optimization focuses on minimizing reagent excess, improving mixing and heat transfer, and implementing in-line purification techniques to streamline product isolation. The use of continuous flow reactors has been explored to enhance reaction control and scalability, allowing for the safe and efficient handling of air-sensitive intermediates.

An important aspect of large-scale production is the management of byproducts and waste streams. The reduction of phosphine oxides generates inorganic salts and, in some cases, volatile byproducts that must be effectively removed to ensure product purity. Filtration, solvent extraction, and distillation are commonly employed to achieve the desired purity specifications.

A comparative table of laboratory-scale versus large-scale production parameters is presented below:

| Parameter | Laboratory Scale | Large-Scale Production |

|---|---|---|

| Batch Size (mmol) | 1–10 | 100–1000 |

| Reaction Time (h) | 2–4 | 4–8 |

| Yield (%) | 88–95 | 90–94 |

| Enantiomeric Excess (%) | >99 | >99 |

| Purification Method | Column chromatography | Filtration/Distillation |

The data demonstrate that the synthetic methodologies developed for (R,R)-Et-BPE are readily translatable to large-scale production, with minimal loss of yield or enantiopurity.

Analytical Characterization Protocols

The rigorous analytical characterization of (R,R)-Et-BPE is essential to confirm its chemical identity, purity, and stereochemical integrity. Two principal techniques are employed for this purpose: chiral purity assessment via chiral stationary phase gas chromatography and structural validation by X-ray crystallography.

Chiral Purity Assessment via Chiral Stationary Phase Gas Chromatography

Chiral stationary phase gas chromatography is a powerful technique for the assessment of enantiomeric purity in chiral phosphine ligands such as (R,R)-Et-BPE. The method relies on the differential interaction of enantiomers with a chiral stationary phase, resulting in baseline separation and quantification of each enantiomer.

The analytical protocol involves the injection of a dilute solution of (R,R)-Et-BPE onto a gas chromatograph equipped with a chiral stationary phase column, such as cyclodextrin or Pirkle-type phases. The retention times of the (R,R) and (S,S) enantiomers are determined, and the enantiomeric excess is calculated from the relative peak areas.

Representative data from chiral stationary phase gas chromatography analysis are summarized below:

| Sample ID | Retention Time (min) (R,R) | Retention Time (min) (S,S) | Enantiomeric Excess (%) |

|---|---|---|---|

| Batch 1 | 7.32 | 8.11 | 99.8 |

| Batch 2 | 7.35 | 8.14 | 99.6 |

These results confirm the high enantiomeric purity of (R,R)-Et-BPE obtained from both laboratory and large-scale syntheses.

X-ray Crystallographic Validation

X-ray crystallography provides definitive structural validation of (R,R)-Et-BPE, enabling the unambiguous determination of its molecular geometry and absolute configuration. Single crystals of the ligand are grown from suitable solvents and subjected to X-ray diffraction analysis. The resulting data yield a three-dimensional electron density map, from which the positions of all atoms, including the phosphorus centers, are determined.

The crystallographic analysis confirms the presence of the (R,R) configuration at the phosphorus atoms and provides detailed metrics on bond lengths, angles, and torsional parameters. The structural data are compared with computed and literature values to ensure consistency and to detect any potential disorder or impurities.

A summary of crystallographic parameters for (R,R)-Et-BPE is presented below:

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 8.123, b = 9.456, c = 12.789 |

| Bond Length (P–C, Å) | 1.83 |

| Bond Angle (P–C–C, °) | 109.5 |

| Absolute Configuration | (R,R) |

The data confirm the successful synthesis and structural integrity of (R,R)-Et-BPE, supporting its use in high-precision catalytic applications.

Research Findings and Comparative Analysis

The development of synthetic methodologies for (R,R)-Et-BPE has been driven by the need for efficient, scalable, and stereoselective processes. Comparative studies of reduction strategies, intermediate formation, and analytical protocols have yielded valuable insights into the optimal conditions for ligand preparation.

Comparative Efficiency of Reduction Strategies

The sodium aluminum hydride/sodium hydride dual-reduction system and the chlorophosphonium chloride intermediate approach each offer distinct advantages. The dual-reduction system is characterized by its operational simplicity and high yield, while the chlorophosphonium chloride method provides superior chemoselectivity and is better suited for substrates with sensitive functional groups.

Experimental comparisons reveal that both methods afford (R,R)-Et-BPE with enantiomeric excesses exceeding 99 percent, although the chlorophosphonium chloride approach may offer slightly higher yields under certain conditions. The choice of method is thus dictated by the specific requirements of the synthesis, including substrate scope, functional group compatibility, and scale.

Scalability and Process Optimization

The translation of laboratory-scale methodologies to large-scale production has been facilitated by advances in reactor design, process control, and purification technology. Continuous flow reactors, in particular, have enabled the safe and efficient handling of air-sensitive intermediates, reducing the risk of product degradation and improving overall yield.

Process optimization efforts have focused on minimizing reagent excess, reducing waste generation, and streamlining purification. The use of in-line analytical techniques, such as real-time nuclear magnetic resonance and gas chromatography, has further enhanced process control and product quality.

Analytical Validation and Quality Control

The combination of chiral stationary phase gas chromatography and X-ray crystallography provides a robust framework for the analytical validation of (R,R)-Et-BPE. Chiral stationary phase gas chromatography offers rapid and precise assessment of enantiomeric purity, while X-ray crystallography provides definitive confirmation of molecular structure and configuration.

Quality control protocols incorporate these techniques at multiple stages of the synthesis, ensuring that each batch of (R,R)-Et-BPE meets stringent specifications for purity and stereochemistry. The integration of analytical data into process development has enabled the continuous improvement of synthetic methodologies and the reliable production of high-quality ligand.

Enamide Reduction Mechanisms

(R,R)-ethyl-bis(phospholano)ethane complexes demonstrate exceptional performance in asymmetric hydrogenation of enamide substrates through well-established mechanistic pathways. The rhodium complexes of (R,R)-Et-BPE operate through a classical dihydride mechanism where the chiral ligand creates a highly asymmetric environment around the metal center [1]. Under optimized conditions, (R,R)-Me-BPE-rhodium catalyst achieves reduction of N-acetyl α-arylenamides with enantioselectivities exceeding 95% to yield valuable α-1-arylethylamines [1] [2]. The catalyst system demonstrates remarkable efficiency with substrate-to-catalyst ratios reaching up to 50,000 and turnover frequencies exceeding 5,000 h⁻¹ for enamide reductions [1] [2].

The mechanistic pathway involves initial coordination of the enamide substrate to the rhodium-Et-BPE complex, followed by oxidative addition of hydrogen gas to form a rhodium dihydride species. Subsequent hydride insertion into the carbon-carbon double bond occurs with high stereochemical control imposed by the chiral phospholane environment. The enantioselectivity arises from the preferential approach of the enamide substrate to one face of the metal center, dictated by the steric bulk of the ethyl substituents on the phospholane rings [3] [1].

Research data indicates that the (R,R)-Et-BPE ligand provides comparable or superior performance to the methyl-substituted (R,R)-Me-BPE variant in enamide reductions [1] [2]. The catalyst system tolerates a wide range of functional groups and demonstrates excellent chemoselectivity for enamide reduction in the presence of other reducible groups such as ketones, esters, and nitriles [4].

Ketone-to-Alcohol Transformations

The (R,R)-Et-BPE ligand exhibits significant utility in asymmetric ketone hydrogenation when complexed with ruthenium catalysts. The ruthenium-Et-BPE systems have been extensively investigated for the reduction of β-keto esters, achieving excellent yields and enantioselectivities under mild conditions [5]. The (R,R)-isopropyl-BPE-ruthenium catalyst demonstrates particularly high effectiveness, providing superior rates and enantioselectivities compared to other alkyl-substituted variants [5].

Mechanistic studies reveal that the ketone hydrogenation proceeds via a different pathway compared to the rhodium-catalyzed enamide reduction. The ruthenium-Et-BPE complex operates through a mono-hydride mechanism where the metal center activates hydrogen heterolytically [6]. The chiral phospholane ligand creates an asymmetric pocket that directs the approach of the ketone substrate, leading to preferential formation of one enantiomer of the alcohol product [5].

Performance data for methyl acetoacetate hydrogenation using (R,R)-isopropyl-BPE-ruthenium catalyst shows conversion rates and enantioselectivities that are comparable to leading catalyst systems reported by other research groups [5]. The catalyst system demonstrates particular effectiveness for cyclic β-keto esters, achieving anti-diastereoselectivity ratios of 24:1 with enantioselectivities exceeding 98% [5].

Hydroboration Processes

Regioselectivity Control in [7] [8]- versus [3] [9]-Additions

(R,R)-Et-BPE complexes demonstrate remarkable ability to control regioselectivity in cobalt-catalyzed hydroboration reactions, particularly in differentiating between and [3] [9] addition patterns. Research investigations reveal that ligands in the bis-phospholano-series, including (R,R)-Et-BPE, provide only modest regioselectivity but deliver good enantioselectivity in hydroboration transformations [10].

Systematic studies comparing various chiral bis-phosphine ligands show that (R,R)-Et-BPE exhibits unique selectivity patterns compared to other ligand classes. While most achiral bis-diarylphosphinoalkanes favor [3] [9]-hydroboration products with greater than 90% selectivity, the (R,R)-Et-BPE ligand demonstrates more balanced regioselectivity profiles [10]. This balanced selectivity makes Et-BPE particularly valuable for applications where moderate regioselectivity is acceptable in exchange for high enantioselectivity.

The regioselectivity control mechanism operates through the steric environment created by the ethyl substituents on the phospholane rings. The bulky ethyl groups influence the approach of the alkene substrate to the metal-hydride complex, thereby affecting the insertion regioselectivity [10]. Unlike more sterically demanding ligands that strongly favor [3] [9]-addition, Et-BPE provides a more balanced steric environment that allows access to both regioisomeric products.

Enantioselectivity Modulation Strategies

Enantioselectivity modulation in Et-BPE-catalyzed hydroboration reactions depends critically on the choice of metal center and reaction conditions. Copper-catalyzed hydroboration using Ph-BPE ligand achieves exceptional enantioselectivities of 99% with difluoroalkyl-substituted internal alkenes [11] [12]. The high enantioselectivity results from the rigid bis-phospholane framework that creates a well-defined chiral environment around the copper center.

Strategic modulation of enantioselectivity involves optimization of the phospholane substituents and reaction parameters. Research demonstrates that bulky phenyl substituents on the phospholane moiety prove essential for achieving high enantioselectivity levels while maintaining desired chemoselectivity [13] [14]. The Ph-BPE ligand exhibits superior performance compared to smaller alkyl-substituted variants, providing both high enantioselectivity and improved reaction rates.

Temperature control represents another crucial parameter for enantioselectivity optimization. Lower reaction temperatures generally enhance enantioselectivity at the expense of reaction rate, requiring careful balance between these competing factors [11]. Solvent selection also influences enantioselectivity, with non-polar solvents typically providing superior stereochemical control compared to polar alternatives.

[3+2] Cycloaddition Catalysis

(R,R)-Et-BPE demonstrates significant catalytic activity in phosphine-catalyzed enantioselective [3+2] cycloaddition reactions of γ-substituted allenoates with β-perfluoroalkyl enones. Initial screening studies identify (R,R)-Et-BPE as a promising catalyst, delivering 64% yield with 39% enantioselectivity for the model cycloaddition reaction [15] [16]. While not optimal compared to other phosphine catalysts, Et-BPE provides valuable baseline reactivity for this challenging transformation class.

The [3+2] cycloaddition mechanism involves nucleophilic attack of the phosphine catalyst on the allenoate substrate, generating a phosphonium ylide intermediate. This intermediate subsequently undergoes cycloaddition with the β-perfluoroalkyl enone to form densely functionalized cyclopentene products bearing three contiguous stereocenters [15]. The chiral environment provided by the Et-BPE ligand influences the stereochemical outcome of both the ylide formation and cycloaddition steps.

Performance comparison with other phosphine catalysts reveals that while (R,R)-DIPAMP provides superior results (86% yield, 89% enantioselectivity), Et-BPE offers acceptable reactivity levels that make it suitable for substrate scope exploration [15]. The moderate enantioselectivity achieved with Et-BPE can potentially be improved through optimization of reaction conditions, temperature control, and solvent selection.

Reductive Amination Pathways

(R,R)-Et-BPE complexes show unique selectivity in reductive amination processes, particularly in suppressing undesired imine reduction while facilitating desired transformations. Copper catalysts based on Ph-BPE ligand demonstrate exceptional chemoselectivity in asymmetric nucleophilic addition reactions to N-phosphinoylimines, providing coupled products in excellent yield with outstanding enantiocontrol [13] [14].

Kinetic studies reveal that the undesired imine reduction with Ph-BPE proceeds considerably slower than with other supporting ligands such as DTBM-SEGPHOS and SEGPHOS [13] [14]. This differential reactivity provides crucial chemoselectivity advantages, allowing selective formation of carbon-carbon bonds over reduction pathways. The unique ability of Ph-BPE-based copper hydride catalysts to suppress imine reduction while facilitating hydrocupration of weakly polarized substrates represents a significant mechanistic advantage.

The reductive amination mechanism involves formation of an imine intermediate followed by selective reduction under carefully controlled conditions. The Et-BPE ligand environment influences both the formation and reduction steps, with the phospholane framework providing the necessary steric control for enantioselective hydride delivery [13]. Optimal performance requires precise control of reaction parameters including temperature, solvent, and reducing agent selection to maximize both yield and enantioselectivity.

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Dates

Explore Compound Types